2-Aminobenzotriazole
Overview
Description
2-Aminobenzotriazole is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications.
Mechanism of Action
Target of Action
2-Aminobenzotriazole is primarily known to interact with cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various chemical entities within the body. The compound’s interaction with these enzymes can significantly influence the metabolic pathways of other substances .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the CYP enzymes. It acts as a non-selective inhibitor of these enzymes . This means it can inhibit a wide range of CYP enzymes, thereby affecting the metabolism of various substances that are substrates for these enzymes .
Biochemical Pathways
This compound, through its inhibition of CYP enzymes, can affect various biochemical pathways. As CYP enzymes are involved in the metabolism of a wide range of substances, the inhibition of these enzymes can lead to alterations in these metabolic pathways . .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. As a CYP inhibitor, it can affect the metabolism of various substances, potentially altering their pharmacokinetic profiles . .
Result of Action
The primary result of this compound’s action is the inhibition of CYP enzymes. This can lead to altered metabolism of various substances, potentially affecting their efficacy and safety profiles . For instance, it has been reported that the introduction of a this compound group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .
Biochemical Analysis
Biochemical Properties
2-Aminobenzotriazole exhibits several key properties that contribute to its biochemical versatility. These include excellent leaving group ability, electron-donating or electron-withdrawing character, stabilization of α-negative charges, and stabilization of radicals . It interacts with various enzymes and proteins, conferring unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Cellular Effects
The cellular effects of this compound are largely due to its interactions with enzymes and receptors in biological systems. Its diverse non-covalent interactions endow it with a broad spectrum of biological properties
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with target enzymes or penetrate directly into bacteria, thereby improving antibacterial behavior . It also exhibits enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
While there is evidence of the medicinal importance of benzotriazole derivatives, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , specific information on the dosage effects of this compound in animal models is currently lacking.
Metabolic Pathways
This compound is commonly used as a non-selective inhibitor of cytochrome P450 (CYP) enzymes to assign contributions of CYP versus non-CYP pathways to the metabolism of new chemical entities
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with hydroxylamine-O-sulfonic acid, which introduces the amino group at the second position . Another method involves the reduction of 2-nitrobenzotriazole using reducing agents such as iron powder or tin chloride under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using cost-effective and readily available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a nucleophile due to the presence of the amino group, making it reactive towards electrophilic reagents .
Common Reagents and Conditions:
Oxidation: Oxidation of this compound with lead tetra-acetate or iodobenzene diacetate yields cis, cis-mucononitrile.
Major Products Formed: The major products formed from these reactions include various substituted benzotriazole derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
2-Aminobenzotriazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminobenzothiazole: Similar to 2-aminobenzotriazole, this compound has an amino group at the second position but differs in the heterocyclic ring structure.
1H-Benzotriazole: Lacks the amino group, resulting in different chemical reactivity and biological properties.
2-Nitrobenzotriazole: Precursor to this compound, with a nitro group instead of an amino group.
Uniqueness: this compound is unique due to the presence of the amino group, which enhances its nucleophilicity and ability to participate in various chemical reactions. This structural feature also contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
benzotriazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVLEJDGSWXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167139 | |
Record name | 2H-1,2,3-Benzotriazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-11-5 | |
Record name | 2H-1,2,3-Benzotriazol-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1614-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,2,3-Benzotriazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminobenzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Aminobenzotriazole synthesized?
A1: this compound can be synthesized through the direct amination of benzotriazole using hydroxylamine-O-sulphonic acid. Interestingly, this reaction also yields 1-aminobenzotriazole. []
Q2: What is the significance of the oxidation of this compound?
A2: The oxidation of this compound presents intriguing chemical outcomes. Utilizing oxidizing agents like lead tetra-acetate or iodobenzene diacetate leads to the formation of cis,cis-mucononitrile in high yield. [] This reaction highlights the potential of this compound as a precursor in organic synthesis.
Q3: Has this compound been investigated for biological activity?
A3: Yes, this compound has been explored as a potential building block for new drugs. For instance, it was used to synthesize a series of 1-[(5-nitrothenylidene)amino]azoles, which were evaluated for antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [] This study highlights the potential of this compound derivatives in medicinal chemistry.
Q4: Are there any structural insights into this compound?
A4: X-ray crystallography studies have provided valuable insights into the molecular structure of this compound. The compound crystallizes in the P21/c space group with specific lattice parameters. [] Additionally, 15N NMR spectroscopy has been employed to characterize the compound and investigate the conformation of the amino group. []
Q5: Are there any safety concerns associated with handling this compound?
A5: It's important to note that the nitration of this compound with ethyl nitrate in the presence of sodium ethoxide can yield an N-nitroimide derivative. [] Some N-nitro compounds are known to be explosive and should be handled with extreme caution. Always consult the safety data sheet before working with this compound and its derivatives.
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